![molecular formula C12H20N2 B13525593 4-[(1R)-1-aminoethyl]-N,N-diethylaniline CAS No. 1228566-59-3](/img/structure/B13525593.png)
4-[(1R)-1-aminoethyl]-N,N-diethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1R)-1-aminoethyl]-N,N-diethylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of an aminoethyl group attached to the aniline ring, along with two ethyl groups on the nitrogen atom It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-aminoethyl]-N,N-diethylaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. The process typically starts with the preparation of the intermediate compound, which is then subjected to further reactions to introduce the aminoethyl group.
Alkylation of Aniline: Aniline is reacted with ethyl bromide in the presence of a base such as sodium hydroxide to form N,N-diethylaniline.
Introduction of Aminoethyl Group: The N,N-diethylaniline is then treated with an appropriate reagent, such as ®-1-chloro-2-propanamine, under controlled conditions to introduce the aminoethyl group at the para position of the aniline ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-[(1R)-1-aminoethyl]-N,N-diethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its reduced form.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced aniline derivatives.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-[(1R)-1-aminoethyl]-N,N-diethylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-[(1R)-1-aminoethyl]-N,N-diethylaniline involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. The compound may also participate in electron transfer reactions, affecting cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(1R)-1-aminoethyl]-2,6-diethylaniline
- 4-[(1R)-1-aminoethyl]-N,N-dimethylaniline
Uniqueness
4-[(1R)-1-aminoethyl]-N,N-diethylaniline is unique due to its specific chiral configuration and the presence of both aminoethyl and diethyl groups. This combination of functional groups imparts distinct chemical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
1228566-59-3 |
|---|---|
Fórmula molecular |
C12H20N2 |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
4-[(1R)-1-aminoethyl]-N,N-diethylaniline |
InChI |
InChI=1S/C12H20N2/c1-4-14(5-2)12-8-6-11(7-9-12)10(3)13/h6-10H,4-5,13H2,1-3H3/t10-/m1/s1 |
Clave InChI |
AOFFRNRKONGMMO-SNVBAGLBSA-N |
SMILES isomérico |
CCN(CC)C1=CC=C(C=C1)[C@@H](C)N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Amino-1,3-diazaspiro[4.6]undecane-2,4-dionehydrochloride](/img/structure/B13525519.png)
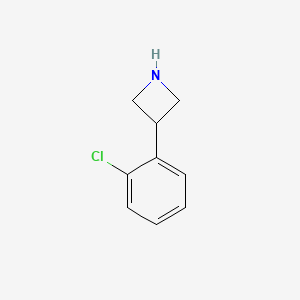
![1-[(2-Bromo-6-nitrophenyl)methyl]piperazine](/img/structure/B13525523.png)

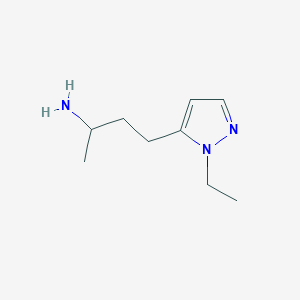
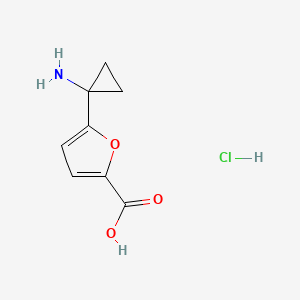


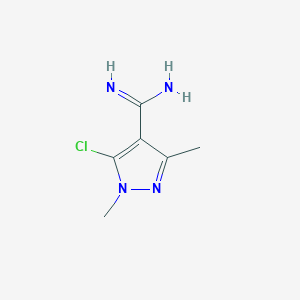
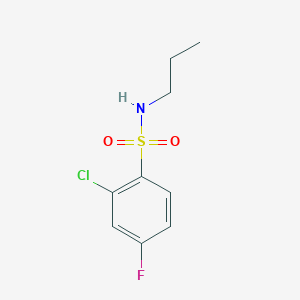
![1-[4-(Propan-2-yl)cyclohexyl]propan-2-aminehydrochloride](/img/structure/B13525567.png)
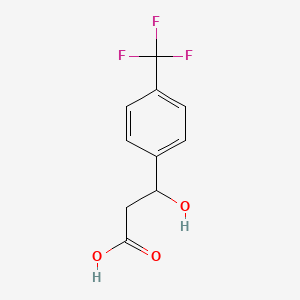
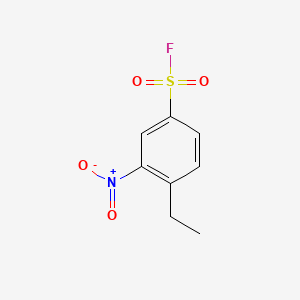
![3-{[(Tert-butoxy)carbonyl]amino}-3-(3,4-dimethylphenyl)propanoicacid](/img/structure/B13525574.png)
